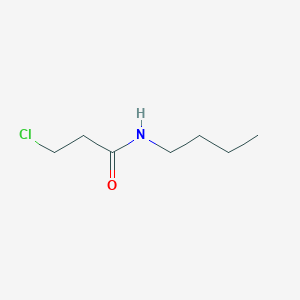

Propanamide, N-butyl-3-chloro-

CAS No.: 13108-03-7

Cat. No.: VC19721658

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13108-03-7 |

|---|---|

| Molecular Formula | C7H14ClNO |

| Molecular Weight | 163.64 g/mol |

| IUPAC Name | N-butyl-3-chloropropanamide |

| Standard InChI | InChI=1S/C7H14ClNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10) |

| Standard InChI Key | PEITUJQSBGXXCZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)CCCl |

Introduction

Propanamide, N-butyl-3-chloro-, is a chemical compound that belongs to the amide class, specifically a propanamide derivative. It is characterized by the presence of a butyl group attached to the nitrogen atom and a chlorine atom at the third carbon of the propanamide backbone. Despite its potential applications in organic synthesis and pharmaceutical research, detailed information on this specific compound is limited in the available literature.

Synthesis and Applications

The synthesis of Propanamide, N-butyl-3-chloro-, likely involves the reaction of 3-chloropropanoyl chloride with butylamine. This type of reaction is common in the preparation of amides.

-

Applications: While specific applications for Propanamide, N-butyl-3-chloro- are not well-documented, propanamides in general are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Research Findings

-

Biological Activity: Some propanamide derivatives have shown potential as TRPV1 antagonists or in other biological roles, but specific data for Propanamide, N-butyl-3-chloro- is lacking .

Data Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume